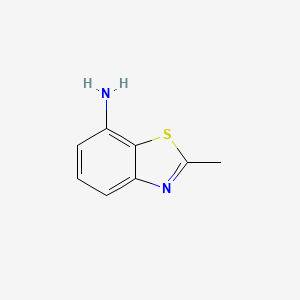

7-Amino-2-methylbenzothiazole

Übersicht

Beschreibung

7-Amino-2-methylbenzothiazole is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 7th position and a methyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-2-methylbenzothiazole typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound. One common method is the reaction of 2-aminobenzenethiol with methyl isothiocyanate under basic conditions to form the desired product . Another approach involves the cyclization of 2-aminobenzenethiol with methyl ketones in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch or continuous processes. The key steps include the preparation of 2-aminobenzenethiol, followed by its reaction with methyl isothiocyanate or methyl ketones under controlled conditions. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-2-methylbenzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, amine derivatives.

Substitution: Alkylated or acylated benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

7-Amino-2-methylbenzothiazole and its derivatives have been extensively studied for their potential as pharmaceutical agents, particularly in the development of anticancer drugs. The benzothiazole scaffold is known for its ability to interact with various biological targets, leading to significant therapeutic effects.

Anticancer Activity

Research indicates that compounds based on the 2-aminobenzothiazole structure exhibit potent anticancer properties. For instance, a study highlighted a series of 2-amino-benzothiazole derivatives that demonstrated low toxicity while effectively inhibiting cancer cell proliferation across multiple cell lines. Notably, compound 12 showed an IC50 value of 2.49 μM against MCF-7 cells, indicating strong antiproliferative activity .

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 6 | CSF1R kinase | 7.0 | Kinase inhibition |

| Compound 12 | MCF-7 | 2.49 | Induces apoptosis, G2/M phase arrest |

| Compound 22 | HUVEC | 0.6 | VEGFR-2 inhibition |

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Riluzole, a drug derived from the benzothiazole family, is used to treat amyotrophic lateral sclerosis by modulating glutamate release and providing neuroprotection .

Antimicrobial Applications

This compound exhibits promising antimicrobial activity against various pathogens. Studies have shown that derivatives of this compound can inhibit the growth of both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Pathogen | Zone of Inhibition (mm) |

|---|---|---|

| Ag(this compound) | Staphylococcus aureus | 18 |

| Cu(this compound) | Escherichia coli | 16 |

These findings suggest that the silver and copper complexes formed with the compound exhibit significant antibacterial properties, making them potential candidates for further development in antimicrobial therapies .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the synthesis of polymers and nanomaterials. Its ability to form complexes with metals such as silver and copper has been utilized in developing materials with enhanced antibacterial properties.

Table 3: Material Science Applications

| Application | Description |

|---|---|

| Polymer Synthesis | Used as a ligand in metal-organic frameworks |

| Nanomaterial Development | Enhances antibacterial properties in coatings |

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Anticancer Drug Development

A research team synthesized a series of benzothiazole derivatives and evaluated their efficacy against various cancer cell lines. The findings indicated that specific modifications to the benzothiazole core significantly enhanced anticancer activity while reducing cytotoxicity towards normal cells . -

Case Study 2: Antimicrobial Coatings

In another study, researchers developed antimicrobial coatings using silver complexes derived from this compound. These coatings demonstrated effective inhibition of bacterial growth on surfaces, suggesting their potential use in medical devices and hospital environments .

Wirkmechanismus

The mechanism of action of 7-Amino-2-methylbenzothiazole involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

7-Amino-2-methylbenzothiazole can be compared with other benzothiazole derivatives such as 2-Aminobenzothiazole and 2-Methylbenzothiazole. While all these compounds share the benzothiazole core structure, the presence of different substituents at various positions imparts unique properties and activities to each compound . For instance, 2-Aminobenzothiazole is known for its antitumor activity, whereas 2-Methylbenzothiazole is used in the synthesis of dyes and pigments .

List of Similar Compounds

- 2-Aminobenzothiazole

- 2-Methylbenzothiazole

- 2-Phenylbenzothiazole

- 2-Hydroxybenzothiazole

Biologische Aktivität

7-Amino-2-methylbenzothiazole (7-AMBT) is a significant derivative of benzothiazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of 7-AMBT, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

7-AMBT features a benzothiazole core with an amino group at the 7-position and a methyl group at the 2-position. Its chemical formula is , and it has been studied for its potential in various pharmacological applications due to its ability to interact with biological targets.

Target Proteins

The primary biological targets of 7-AMBT include bacterial and viral proteins. Notably, it has been shown to inhibit the DprE1 enzyme, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the synthesis of arabinogalactan, a crucial component of the mycobacterial cell wall.

Mode of Action

Benzothiazole derivatives typically function by binding to target proteins, thereby disrupting their normal functions. This mechanism is critical in developing antimicrobial agents as well as anticancer drugs .

Antimicrobial Properties

Research indicates that 7-AMBT exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against various bacterial strains, outperforming standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of 7-AMBT

| Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Enterococcus faecalis | 8 | |

| Escherichia coli | 6.25 | |

| Pseudomonas aeruginosa | 12.5 |

Anticancer Activity

7-AMBT has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The compound's IC50 values in these studies ranged from 0.315 to 2.66 μM, indicating potent antiproliferative effects .

Table 2: Anticancer Activity of 7-AMBT

Case Studies and Research Findings

- Antibacterial Efficacy : A study synthesized various derivatives of benzothiazole, including those based on 7-AMBT, which demonstrated significant antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Investigations : Another research effort focused on the design and synthesis of new benzothiazole derivatives, revealing that modifications at specific positions enhanced their cytotoxicity against cancer cells while maintaining selectivity towards normal cells .

- Multifunctional Applications : Recent trends in drug development highlight the potential of compounds like 7-AMBT to act on multiple biological targets, simplifying treatment regimens for complex diseases .

Eigenschaften

IUPAC Name |

2-methyl-1,3-benzothiazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUECAJACKRIDFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 7-Amino-2-methylbenzothiazole in the context of the research paper?

A1: The research paper focuses on the synthesis and application of isomeric sulfo-2-methylbenzothiazoles, including this compound, as precursors for creating photosensitizing polymethine dyes. The authors successfully synthesized this compound and utilized it as a starting material to create novel polymethine dyes. [] These dyes are particularly interesting due to their potential applications in fields like photography, where they can act as spectral sensitizers. The research delves into the impact of different substituents, including the sulfonic acid and sulfonamide derivatives of this compound, on the optical properties of the resulting dyes. This exploration provides valuable insights into the structure-property relationships of these compounds and their potential for various applications.

Q2: How does the position of the amino group in this compound affect the properties of the resulting dyes?

A2: The research paper explores the synthesis and properties of dyes derived from various isomers of amino-2-methylbenzothiazole, including the 4-, 5-, 6-, and 7-amino isomers. [] While the paper doesn't delve into specific comparisons between the 7-amino isomer and others regarding dye properties, it highlights that the position of the substituents on the benzothiazole ring directly influences the optical characteristics of the final polymethine dyes. This suggests that the position of the amino group in this compound plays a crucial role in determining the absorption and emission spectra of the resulting dyes. Further research focusing on comparative studies between these isomers would be needed to elucidate the specific effects of the 7-amino position on dye properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.